4-Azido-2,2-difluorobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

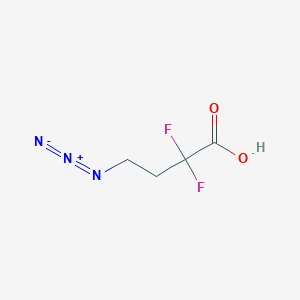

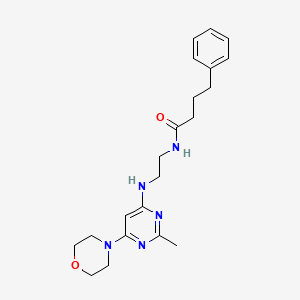

The molecular structure of 4-Azido-2,2-difluorobutanoic acid consists of a butanoic acid backbone with two fluorine atoms attached to the second carbon atom and an azido group attached to the fourth carbon atom. The azido group consists of three nitrogen atoms, and the difluorobutanoic acid part of the molecule contains a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 4-Azido-2,2-difluorobutanoic acid are not available, azido compounds are known for their reactivity. They can undergo a variety of reactions, including cycloadditions, reductions, and rearrangements .Aplicaciones Científicas De Investigación

Applications in Synthesis and Peptide Modification

Synthesis of Complex Peptides and Azoles 4-Azido-2,2-difluorobutanoic acid is an azido acid, significant for its role in the synthesis of complex peptides. These azido acids are efficient synthons, notably utilized for their atom-efficient and easy-to-install azide moiety. The azide group is stable amidst various protecting groups, beneficial in synthesizing branched or cyclic peptides. Azido acids, being less bulky than their urethane-protected counterparts, enhance the efficiency of coupling reactions, crucial for forming challenging peptide and ester bonds. Moreover, azido acids can participate in forming azoles on complex intermediates, expanding the synthetic versatility of peptides (Moreira, Noden, & Taylor, 2020).

Preparation of Peptidotriazoles A specialized application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, forming peptidotriazoles. This method demonstrates compatibility with a broad spectrum of azides, including primary, secondary, tertiary alkyl azides, aryl azides, and even an azido sugar, showcasing its adaptability in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Applications in Polymer Science and Material Engineering

Synthesis and Modification of Aromatic Polyesters 4-Azido-2,2-difluorobutanoic acid derivatives have been instrumental in synthesizing and characterizing aromatic polyesters with pendant azido groups. These polymers, partially bio-based, undergo various modifications and thermal cross-linking, leading to network structures based on azide to nitrene decomposition. The resulting cross-linked polymers exhibit enhanced tensile strength and Young’s modulus, indicating their potential for advanced material applications (Nagane et al., 2019).

Applications in Chemical Sensing and Structural Analysis

Infrared Probing of Azido Configurations Azido groups, like those in 4-azidoproline, serve as tunable elements for the stability of specific conformations in peptides, such as the polyproline II (P(II)) conformation in collagen. These groups' configurations significantly influence the conformational stability, providing insights into intramolecular interactions. This property allows azido configurations to be probed by IR spectroscopy, suggesting applications in understanding protein structure, function, and dynamics through infrared tracking (Lee et al., 2012).

Mecanismo De Acción

Target of Action

Azido-modified compounds are known to be powerful infrared probes for the site-specific detection of proteins .

Mode of Action

Azido-modified compounds are known to demonstrate dose- and time-dependent inhibition of cell growth and proliferation .

Biochemical Pathways

Azido-modified compounds are known to interfere with crucial cellular processes .

Result of Action

Azido-modified compounds are known to induce dna fragmentation and nuclear condensation, pointing to activated apoptotic pathways .

Propiedades

IUPAC Name |

4-azido-2,2-difluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O2/c5-4(6,3(10)11)1-2-8-9-7/h1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHIEYJLNJXFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,2-difluorobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)

![3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2389850.png)

![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)

![(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2389857.png)

![2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine](/img/structure/B2389858.png)

![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2389859.png)